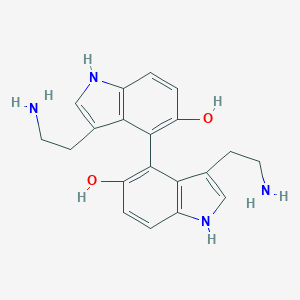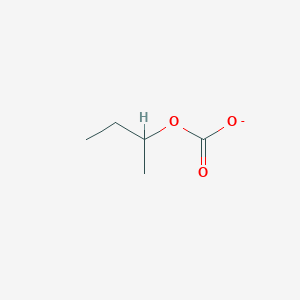
Carbonate de méthyle et de propyle
Vue d'ensemble
Description
Methyl propyl carbonate (MPC) is an organic compound that is used in the synthesis of a variety of products. It is a versatile, non-toxic, and low-cost solvent that is used in a variety of applications, including pharmaceuticals, coatings, and adhesives. MPC is a colorless, odorless, and volatile liquid that is miscible with water and has a boiling point of 132°C. It is a member of the class of compounds known as cyclic carbonates and is composed of a methyl group and a propyl group attached to a central carbon atom.
Applications De Recherche Scientifique
Carbonate de méthyle et de propyle : Un composé polyvalent en recherche scientifique
Le this compound (MPC) est un composé de formule moléculaire
C5H10O3 C_5H_{10}O_3 C5H10O3
et une masse molaire de 118,13 g/mol . Il a trouvé diverses applications dans la recherche scientifique en raison de ses propriétés uniques. Voici une analyse complète mettant l'accent sur six applications distinctes :Additif pour carburant diesel oxygéné : Le MPC a été étudié comme un nouveau type de carburant diesel oxygéné. Son ajout au diesel vise à améliorer l'efficacité de la combustion et à réduire les émissions . Le composé a été conçu sur la base de la théorie de la conception des carburants et des performances de combustion spéciales des moteurs diesel, ce qui indique son potentiel à contribuer à des technologies de carburant plus propres et plus efficaces.
Composant d'électrolyte pour les batteries Li-ion : Dans le domaine du stockage de l'énergie, le MPC s'est avéré prometteur comme solvant unique pour les électrolytes des batteries lithium-ion. Combiné à des sels de lithium et à du carbonate d'éthylène, il peut faciliter une capacité réversible élevée dans les électrodes de graphite . Cette application est cruciale pour le développement de batteries plus efficaces et plus durables.
Safety and Hazards
Methyl Propyl Carbonate can cause irritation to the eyes, skin, and respiratory tract . It is advised to avoid skin and eye contact and ensure proper ventilation when using it . In case of ingestion or inhalation, immediate medical attention is required . During storage and handling, it should be kept away from sources of fire or high temperatures to prevent the risk of fire and explosion .
Mécanisme D'action
Target of Action
Methyl Propyl Carbonate (MPC) is primarily used as an organic solvent and intermediate in industrial applications . Its primary targets are the substances it interacts with in these applications, such as inks, adhesives, varnishes, and electronic components .
Mode of Action
MPC acts as a solvent, aiding in the dissolution of other substances, or as a reactant in organic synthesis reactions . It can interact with its targets by breaking down their structure or facilitating chemical reactions. The exact mode of action can vary depending on the specific application and the substances involved.
Biochemical Pathways
MPC doesn’t directly participate in any known biochemical pathways. For instance, it can be synthesized through the reaction of methanol and propanol with dimethyl carbonate, usually under suitable temperatures and in the presence of an acid or base catalyst .
Pharmacokinetics
It’s important to note that mpc is characterized by low volatility, non-flammability, and insolubility in water . These properties can affect its behavior in the environment and during handling.
Result of Action
The result of MPC’s action depends on its application. In its role as a solvent, it can help dissolve other substances, enhancing their reactivity or application. As an intermediate in organic synthesis, it can contribute to the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPC. For instance, its reactivity can be affected by temperature and the presence of catalysts . Additionally, its stability and safety during handling can be influenced by storage conditions. It should be stored in a dry environment at 2-8°C . Safety precautions should be taken to avoid eye, skin, and respiratory irritation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Methyl Propyl Carbonate are not well-studied. It is known that organic carbonates can interact with various enzymes and proteins. For example, some carbonates can act as inhibitors or activators for certain enzymes
Cellular Effects
It is known that organic carbonates can influence cell function . For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organic carbonates can bind to biomolecules and influence their activity . They can also cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that organic carbonates can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that organic carbonates can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that organic carbonates can interact with various enzymes and cofactors
Transport and Distribution
It is known that organic carbonates can interact with various transporters and binding proteins
Subcellular Localization
It is known that organic carbonates can be directed to specific compartments or organelles
Propriétés
IUPAC Name |
methyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQAVHGECIBFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624621 | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56525-42-9 | |
| Record name | Methyl Propyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



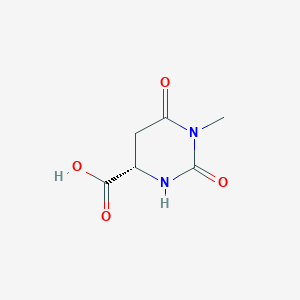
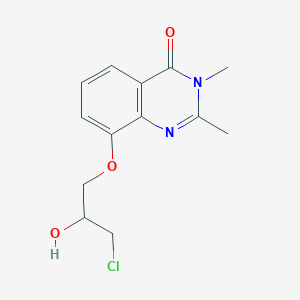
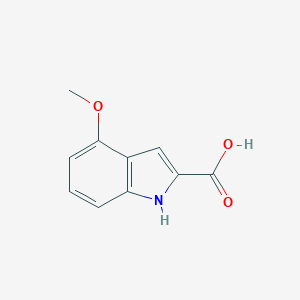
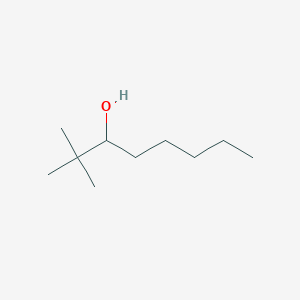
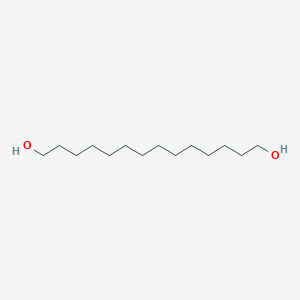
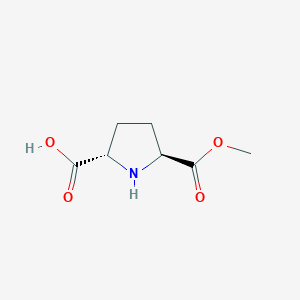

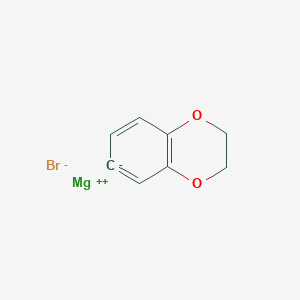
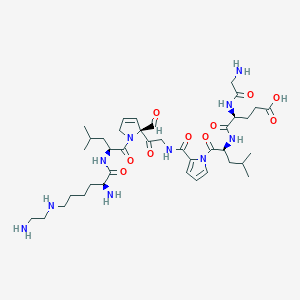
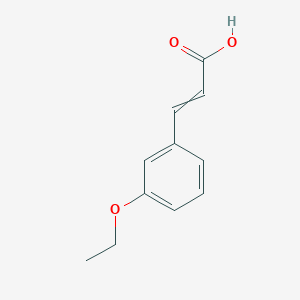
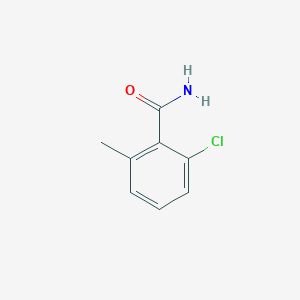
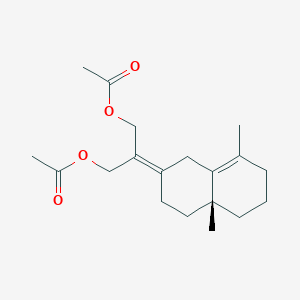
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
